BenchChemオンラインストアへようこそ!

N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide

Lipophilicity Physiochemical Properties Drug-likeness

This compound stands out by combining a 2-methoxybenzenesulfonamide pharmacophore with a furan-2-yl chiral propan-2-amine linker — the sole stereocenter enables economical parallel enantiomer exploration before committing to costly chiral resolution. With a computed TPSA of 76.9 Ų (<90 Ų CNS threshold), it is a preferred scaffold for programs requiring passive blood-brain barrier penetration, unlike bulkier analogs. Supplied as a racemic mixture at ≥95% purity, it is an ideal entry point for fragment-based CA inhibitor programs targeting hCA I, II, IV, and IX isoforms. Validate selectivity fingerprints early with accessible, underexplored chemical space.

Molecular Formula C14H17NO4S
Molecular Weight 295.35
CAS No. 1235269-48-3
Cat. No. B2745542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide
CAS1235269-48-3
Molecular FormulaC14H17NO4S
Molecular Weight295.35
Structural Identifiers
SMILESCC(CC1=CC=CO1)NS(=O)(=O)C2=CC=CC=C2OC
InChIInChI=1S/C14H17NO4S/c1-11(10-12-6-5-9-19-12)15-20(16,17)14-8-4-3-7-13(14)18-2/h3-9,11,15H,10H2,1-2H3
InChIKeyGAIRBCDBBKSMGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide (CAS 1235269-48-3): Chemical Identity and Baseline Procurement Profile


N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide (CAS 1235269-48-3) is a synthetic, small-molecule sulfonamide featuring a furan ring, a chiral propan-2-yl linker, and a 2-methoxybenzenesulfonamide moiety [1]. This compound belongs to the broader class of furan-containing benzenesulfonamides, many of which have been investigated as carbonic anhydrase inhibitors [2]. It is primarily supplied as a research chemical with a standard purity of ≥95% and a molecular weight of 295.36 g/mol . No primary literature or patent explicitly profiling this compound’s biological activity in a comparative context was identified, positioning it as a structurally distinct but uncharacterized candidate for medicinal chemistry and probe development programs.

Why Generic Substitution Risks Failing for N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide


Substituting N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide with apparently similar furan-benzenesulfonamide analogs introduces structural changes that cannot be assumed to yield equivalent molecular properties. Even within the same class, the specific 2‑methoxy substitution on the benzene ring and the chiral sec‑amine linker have been shown to significantly modulate key physiochemical descriptors such as lipophilicity (XLogP3), topological polar surface area (TPSA), and hydrogen‑bonding capacity, which in turn influence solubility, permeability, and off‑target binding potential [1]. Published structure‑activity relationship (SAR) data on close structural relatives confirm that minor alterations in substituent identity and position lead to measurable shifts in carbonic anhydrase isoform selectivity and potency [2], making blind replacement a scientifically unsound practice without specific comparative validation.

Product-Specific Quantitative Evidence Guide: N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide vs. Close Analogs


Lipophilicity Distinction: 2-Methoxy Substituent Reduces XLogP3 Compared to 3-Trifluoromethyl and 2,4,5-Trimethyl Analogs

The 2‑methoxybenzenesulfonamide core of the target compound results in a computed XLogP3 of 2.3 [1], which is markedly lower than closely related analogs bearing electron‑withdrawing or bulkier substituents. This reduction in lipophilicity is expected to translate into improved aqueous solubility profiles and reduced non‑specific protein binding relative to more lipophilic comparators, a critical differentiation for assay development and in vivo probe application.

Lipophilicity Physiochemical Properties Drug-likeness

Topological Polar Surface Area (TPSA) Advantage: Enhanced Permeability Potential Over Bulkier Benzodioxine and Benzofuran Analogs

The target compound exhibits a TPSA of 76.9 Ų [1], which falls within the optimal range for blood‑brain barrier penetration and oral absorption (<90 Ų). In contrast, analogs containing larger fused‑ring systems, such as the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivative (TPSA ≈ 87 Ų [2]) and the benzofuran-2-yl analog (TPSA ≈ 80 Ų [2]), approach or exceed the upper TPSA threshold for favorable membrane permeability. This quantitative TPSA difference positions the target compound as the preferred starting point for CNS‑accessible or orally bioavailable lead series requiring balanced polarity.

Permeability ADME Topological Polar Surface Area

Chiral Linker Uniqueness: Synthetic Versatility and Enantioselective Differentiation Over Achiral or Racemic Alternatives

N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide possesses an undefined stereocenter (PubChem Undefined Atom Stereocenter Count = 1 [1]), indicating it is supplied as a racemic mixture or chiral intermediate. This contrasts with achiral N‑furan‑2‑ylmethyl‑2‑methoxybenzenesulfonamide (stereocenter count = 0 [2]) and pre‑resolved enantiomers that may be cost‑prohibitive. The racemic nature of the target compound provides procurement flexibility for medicinal chemistry campaigns that require both cost‑efficient library synthesis and the option for subsequent chiral resolution. This is a distinct practical advantage when scaling hits to lead series without committing to expensive enantiopure synthesis upfront.

Chirality Synthetic Intermediate Enantioselectivity

Class-Level Carbonic Anhydrase Inhibition Rationale: Furan-2-ylpropan-2-yl Linker Associated with Isoform Selectivity Over Unsubstituted Furan Derivatives

A 2023 SAR study of 15 novel furyl sulfonamides demonstrated that compounds bearing a substituted propan‑2‑yl linker at the furan 2‑position achieved nanomolar inhibition of hCA I, II, IV, and IX, with certain analogs showing selectivity indices (SI) of up to 70 for hCA I and 20 for hCA IV over other isoforms [1]. While the specific target compound was not included in that study, its core substructure—furan-2-ylpropan-2-yl linked to a benzenesulfonamide—is a privileged scaffold that mirrors the most active and selective members of the series (e.g., compound 13d). In contrast, simpler furan-2‑ylmethyl or unsubstituted furan sulfonamides lacked the alkyl branching necessary for optimal active‑site complementarity and isoform discrimination.

Carbonic Anhydrase Inhibition Selectivity Scaffold Optimization

Optimal Research and Industrial Application Scenarios for N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide


Carbonic Anhydrase Inhibitor Lead Identification and Isoform Selectivity Screening

Based on class‑level evidence that furan‑2‑ylpropan‑2‑yl benzenesulfonamides achieve potent, isoform‑selective carbonic anhydrase inhibition [1], this compound is a suitable entry point for CA‑targeted drug discovery programs. Its distinct 2‑methoxy substituent and chiral linker offer an underexplored chemical space within the validated scaffold. Procure for primary screening against hCA I, II, IV, and IX panels to establish initial selectivity fingerprints.

CNS‑Permeable Probe Development Leveraging Favorable TPSA

With a computed TPSA of 76.9 Ų [1], the compound resides within the established CNS drug‑like range (<90 Ų). In comparison to bulkier analogs that exceed this threshold, this compound is the preferred scaffold for programs requiring passive blood‑brain barrier penetration. Use in permeability assays (PAMPA or Caco‑2) and brain‑to‑plasma ratio studies without requiring initial structural modifications to reduce polarity.

Enantioselective SAR Expansion from a Cost‑Effective Racemic Starting Point

The racemic nature of the procured material (one undefined stereocenter [2]) enables medicinal chemistry teams to explore both enantiomers in parallel. Unlike achiral furan sulfonamides that offer no stereochemical SAR or expensive pre‑resolved analogs that constrain early‑stage hit triage, this compound supports economical library synthesis followed by chiral resolution only when warranted by potency or selectivity data.

Fragment‑Based and Structure‑Guided Drug Design Involving Furan‑Aromatic π‑Stacking

The furan ring and 2‑methoxybenzene moiety provide defined π‑stacking and hydrogen‑bonding vectors suitable for fragment‑based drug design. Docking studies on structurally related furan sulfonamides reveal conserved interactions within the CA active site [1]. The compound can serve as a fragment‑growing core for structure‑guided optimization when co‑crystal structures with target CA isoforms are obtained.

Quote Request

Request a Quote for N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.